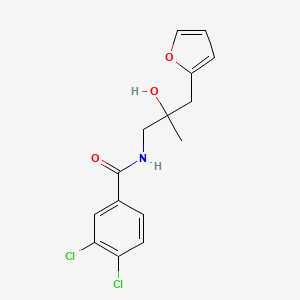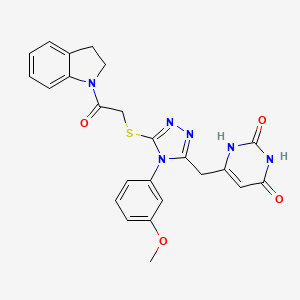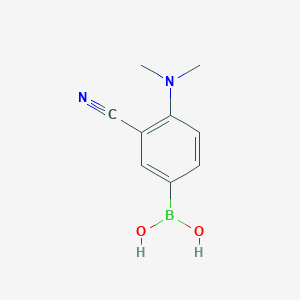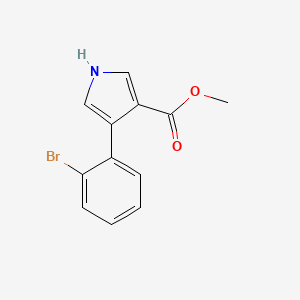
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have beneficial effects on metabolism, endurance, and cardiovascular health.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of compounds related to the structure of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide have been synthesized and evaluated for their pharmacological properties. These compounds have been explored for their antidepressant and antianxiety activities, indicating their potential in treating mood disorders. The synthesis involves Claisen Schmidt condensation and Mannich’s reaction, showcasing their chemical versatility and therapeutic potential (J. Kumar et al., 2017).
Electrophilic Applications in Organic Synthesis
The compound and its derivatives have been utilized in electrophilic applications, particularly in the Nenitzescu reaction. The reaction with 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) leads to the formation of benzofuran derivatives, which have been investigated for their inhibition of purified human proteinkinase CK2 and general cytostatic activity, highlighting its utility in developing new therapeutic agents (U. Kucklaender et al., 2011).
Development of Bioactive Compounds
Research has also focused on the development of bioactive compounds from related structures, such as visnaginone derivatives. These studies involve the synthesis of various chalcones, pyrazoline, isoxazoline, and phenyl hydrazone derivatives, with potential bioactive properties. This work underscores the compound's utility as a precursor in synthesizing a wide range of biologically active molecules (O. M. Abdel Hafez et al., 2001).
Fluorescence and Solvent Polarity Probing
The derivatives of this compound have been explored as fluorescent probes, offering insights into solvent polarity effects. This application is significant in analytical chemistry, where understanding solvent effects on molecular properties is crucial (S. Ercelen et al., 2002).
Antiplasmodial Activities
In the realm of medicinal chemistry, specific acyl derivatives of related furazan amines have been synthesized and tested for their antiplasmodial activities against Plasmodium falciparum strains. These studies contribute to the ongoing search for effective malaria treatments, demonstrating the potential of these compounds in developing new antimalarial drugs (Theresa Hermann et al., 2021).
Propiedades
IUPAC Name |
3,4-dichloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIAXYFDMCUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)


![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)
![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)





